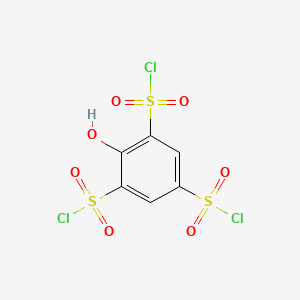
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride (2-HBT) is a compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 297.8 g/mol. 2-HBT is soluble in water, ethanol, and diethyl ether and has a melting point of 157-160°C. It is commonly used as a reagent in the synthesis of organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds.
Wirkmechanismus
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is an anionic reagent, meaning it can react with other compounds to form an ionic bond. In the synthesis of organic compounds, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% acts as a leaving group, allowing other molecules to attach to it. This is known as nucleophilic substitution, and it is the basis for many reactions in organic chemistry.
Biochemical and Physiological Effects
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is not known to have any direct biochemical or physiological effects. It is not known to be toxic, and it does not interact with any known biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is a versatile reagent that is easy to use in the laboratory. It is stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive compared to other reagents. However, it is not as reactive as some other reagents, which may limit its usefulness in certain applications.
Zukünftige Richtungen
The use of 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% in scientific research is likely to continue to expand in the future. It could be used in the synthesis of new organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds. Additionally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% could be used in the synthesis of new drugs and polymers. In the future, it may also be used in the development of new materials with unique properties. Finally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% could be used in the development of new fluorescent probes for use in spectroscopy.
Synthesemethoden
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is synthesized by the reaction of 1,3,5-benzenetrisulfonyl chloride with 2-hydroxybenzylamine. The reaction is carried out in a solvent such as acetonitrile, dichloromethane, or dimethylformamide. The reaction is typically carried out at room temperature and the product is isolated by filtration or crystallization.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds. 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is also used in the synthesis of organic fluorophores, which are used in fluorescence spectroscopy. Additionally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is used in the synthesis of drugs, polymers, and other materials.
Eigenschaften
IUPAC Name |
2-hydroxybenzene-1,3,5-trisulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O7S3/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIHVADDSTILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)S(=O)(=O)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)





![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)


